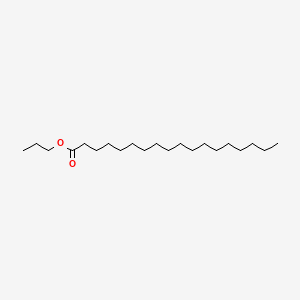
Propylstearat
Übersicht
Beschreibung
Propyl stearate is a chemical compound that is commonly used in various industries, including cosmetics, pharmaceuticals, and food production. It is a fatty acid ester that is derived from stearic acid and propyl alcohol. Propyl stearate is known for its emollient properties, which make it an ideal ingredient for moisturizers, lotions, and other personal care products. In recent years, propyl stearate has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Kosmetik und Hautpflege
Propylstearat wird in der Kosmetikindustrie häufig verwendet, insbesondere in der Formulierung von Feuchtigkeitscremes . Es trägt dazu bei, die Haut zu erweichen und Trockenheit zu bekämpfen, indem es den Wassergehalt im Stratum corneum, der äußersten Schicht der Haut, erhöht . Dies führt zu einer feuchtigkeitsspendenden Wirkung und hilft, einen normalen pH-Wert der Haut zu erhalten .
Biodieselproduktion
this compound hat potenzielle Anwendungen in der Produktion von Biodiesel . Es kann als Additiv verwendet werden, um die Kondensations- und Kaltfilterverstopfungspunkte von Biodiesel zu reduzieren, wodurch seine Kältestromfähigkeit verbessert wird .
Safety and Hazards
Zukünftige Richtungen
Propyl stearate has been found to be an effective oviposition attractant for three species of mosquito vectors that transmit malaria, dengue, and filariasis . This suggests that propyl stearate has potential to be developed as a lure and kill formulation with a suitable insecticide that could be used as a component of integrated vector management .
Wirkmechanismus
Target of Action
Propyl stearate, also known as propyl octadecanoate, is a derivative of stearic acid . Stearic acid is a saturated fatty acid found in many animal and vegetable fats and oils . It is used in topical products as a skin protectant . .
Mode of Action
For example, it is involved in the regulation of various cellular functions such as signal transduction and cell growth .
Biochemical Pathways
Stearate, the parent compound of propyl stearate, is involved in various biochemical pathways. For instance, it plays a role in the biosynthesis of fatty acids . In these pathways, stearate is synthesized from palmitate, another fatty acid, through a series of enzymatic reactions . The resulting stearate can then be further metabolized or incorporated into complex lipids .
Pharmacokinetics
It is known that the compound can be analyzed using reverse phase high-performance liquid chromatography (hplc) methods .
Result of Action
For instance, stearic acid is known to have skin-protective properties when used in topical products .
Biochemische Analyse
Biochemical Properties
Propyl stearate plays a role in biochemical reactions primarily as a substrate for esterases, enzymes that hydrolyze ester bonds. These enzymes, such as carboxylesterases, break down propyl stearate into propyl alcohol and stearic acid. The interaction between propyl stearate and these enzymes is crucial for its metabolism and utilization in biological systems .
Cellular Effects
Propyl stearate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect lipid metabolism by altering the expression of genes involved in fatty acid synthesis and degradation. Additionally, propyl stearate can modulate cell signaling pathways related to inflammation and apoptosis, impacting cell function and survival .
Molecular Mechanism
At the molecular level, propyl stearate exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase. These interactions lead to changes in gene expression, influencing the synthesis and degradation of fatty acids. Propyl stearate also affects membrane fluidity and permeability, impacting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of propyl stearate can change over time due to its stability and degradation. Studies have shown that propyl stearate is relatively stable under physiological conditions but can undergo hydrolysis over extended periods. Long-term exposure to propyl stearate has been associated with alterations in cellular function, including changes in lipid metabolism and gene expression .
Dosage Effects in Animal Models
The effects of propyl stearate vary with different dosages in animal models. At low doses, propyl stearate has been shown to have minimal impact on cellular function. At higher doses, it can induce toxic effects, including liver damage and alterations in lipid metabolism. These threshold effects highlight the importance of dosage considerations in the use of propyl stearate .
Metabolic Pathways
Propyl stearate is involved in metabolic pathways related to lipid metabolism. It is hydrolyzed by esterases into propyl alcohol and stearic acid, which are further metabolized by enzymes such as alcohol dehydrogenase and fatty acid oxidase. These metabolic pathways influence the levels of metabolites and the overall metabolic flux within cells .
Transport and Distribution
Within cells and tissues, propyl stearate is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms. Once inside the cell, propyl stearate can accumulate in lipid droplets or be incorporated into cellular membranes, affecting its localization and function .
Subcellular Localization
Propyl stearate is primarily localized in lipid droplets and cellular membranes. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. The presence of propyl stearate in these locations affects its activity and function, including its role in lipid metabolism and membrane dynamics .
Eigenschaften
IUPAC Name |
propyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h3-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAXGNQLYFDKEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189874 | |
| Record name | Propyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3634-92-2 | |
| Record name | Propyl stearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3634-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003634922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.778 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYL STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D22XWE3V3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


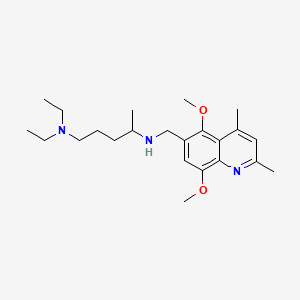
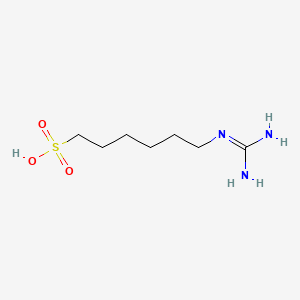
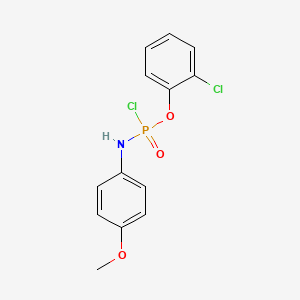
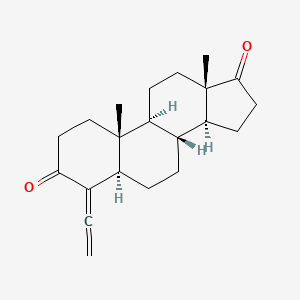

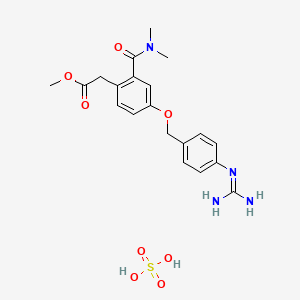
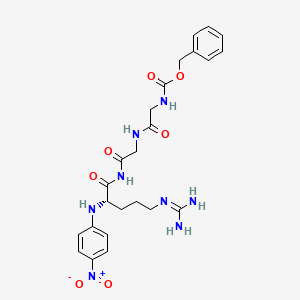
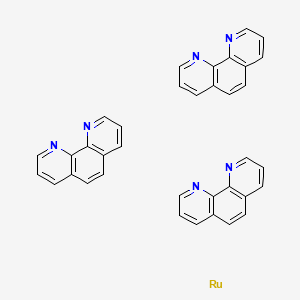

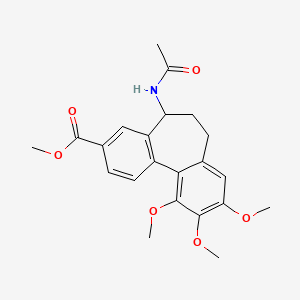
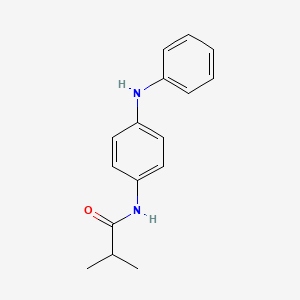
![2-methoxy-N-[2-(methylthio)phenyl]benzamide](/img/structure/B1217308.png)
![5-Phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B1217309.png)
![3-[[2-[1,3-benzodioxol-5-yl(ethyl)amino]-1-oxoethyl]amino]-5-chloro-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1217310.png)
